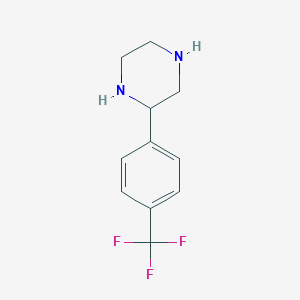

2-(4-Trifluoromethylphenyl)piperazine

Description

Properties

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2/c12-11(13,14)9-3-1-8(2-4-9)10-7-15-5-6-16-10/h1-4,10,15-16H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLNCQJXRJLNBOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394752 | |

| Record name | 2-(4-Trifluoromethylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185110-19-4 | |

| Record name | 2-[4-(Trifluoromethyl)phenyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=185110-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Trifluoromethylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 185110-19-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (Trifluoromethylphenyl)piperazine Isomers

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of (Trifluoromethylphenyl)piperazine isomers. Due to the limited availability of public domain data for 2-(4-Trifluoromethylphenyl)piperazine, this document focuses on the more extensively studied and documented isomers: 1-(4-Trifluoromethylphenyl)piperazine and 1-(3-Trifluoromethylphenyl)piperazine.

2-(4-Trifluoromethylphenyl)piperazine

Information regarding the synthesis, specific CAS number, and biological activity of 2-(4-Trifluoromethylphenyl)piperazine is not extensively available in the public literature. Research in this area has largely focused on the 1-phenyl substituted piperazine analogs. However, synthesis of structurally similar compounds can provide insight into potential synthetic routes. For instance, a patented process for preparing Vicriviroc involves a key intermediate, 2-(4-(trifluoromethyl)phenyl)oxirane, which could potentially be reacted with a protected piperazine to yield the target compound.[1] Another related synthesis is that of 2-(4-fluorophenyl)-piperazine, which involves the reaction of 4-fluorobenzoylcarboxaldehyde with ethylenediamine followed by reduction with sodium borohydride.[2]

Chemical Structure and Identifiers

| Property | Value |

| Molecular Formula | C₁₁H₁₃F₃N₂ |

| Molecular Weight | 230.23 g/mol [3] |

| InChI Key | NLNCQJXRJLNBOU-UHFFFAOYSA-N[3] |

| SMILES | FC(F)(F)c1ccc(cc1)C1CNCCN1[3] |

1-(4-Trifluoromethylphenyl)piperazine (pTFMPP)

1-(4-Trifluoromethylphenyl)piperazine, also known as pTFMPP, is a less common isomer compared to its meta counterpart but is recognized as a serotonergic releasing agent.[4]

Chemical Structure and Identifiers

| Property | Value |

| CAS Number | 30459-17-7[5] |

| Molecular Formula | C₁₁H₁₃F₃N₂[5] |

| Molecular Weight | 230.23 g/mol [5] |

| Melting Point | 88-92 °C |

| Appearance | Crystals |

| InChI Key | IBQMAPSJLHRQPE-UHFFFAOYSA-N[4] |

| SMILES | FC(F)(F)c1ccc(cc1)N2CCNCC2[4] |

Experimental Protocols

Synthesis of 1-[N-(substituted benzyl)]-4-[3-(trifluoromethyl)phenyl]piperazine derivatives

A general method for synthesizing derivatives of trifluoromethylphenyl)piperazine involves the reaction of a substituted benzaldehyde with 3-trifluoromethylphenylpiperazine monohydrochloride.

-

Materials: Substituted benzaldehyde (e.g., 2Br-4,5-dimethoxybenzaldehyde, 10mM), 3-trifluoromethylphenylpiperazine monohydrochloride (10mM), triethylamine (10mM), methanol (50 ml), sodium triacetoxyborohydride (30 mM).

-

Procedure:

-

A solution of the benzaldehyde, 3-trifluoromethylphenylpiperazine monohydrochloride, and triethylamine in methanol is refluxed for two hours in a round-bottom flask.

-

The reaction mixture is cooled to room temperature.

-

Sodium triacetoxyborohydride is added, and the mixture is stirred overnight at room temperature.

-

The solvent is evaporated under reduced pressure at 60 °C.

-

The resulting product is purified. For hydrochloride salt formation, the product is dissolved in anhydrous diethyl ether, and hydrochloric acid gas is added. The mixture is refrigerated overnight, and the resulting crystals are isolated by gravity filtration and air-dried.

-

Logical Workflow for Synthesis

Caption: General synthesis workflow for piperazine derivatives.

1-(3-Trifluoromethylphenyl)piperazine (TFMPP)

1-(3-Trifluoromethylphenyl)piperazine (TFMPP) is the most widely studied isomer and is known for its activity as a serotonin receptor agonist and releasing agent.[6] It is often found in recreational drugs, frequently combined with benzylpiperazine (BZP), to mimic the effects of MDMA.[6][7]

Chemical Structure and Identifiers

| Property | Value |

| CAS Number | 15532-75-9[7] |

| Molecular Formula | C₁₁H₁₃F₃N₂[7] |

| Molecular Weight | 230.234 g/mol [7] |

| Appearance | Off-white, yellowish solid[7] |

| InChI Key | VZUBMIDXJRGARE-UHFFFAOYSA-N[7] |

| SMILES | FC(F)(F)C1=CC(N2CCNCC2)=CC=C1[7] |

Pharmacological Data

TFMPP demonstrates affinity for various serotonin receptors and acts as a full agonist at most of these sites.[7]

| Receptor/Transporter | Binding Affinity (Ki, nM) | Functional Activity |

| 5-HT₁A | 288–1,950 | Full Agonist |

| 5-HT₁B | 30–132 | Full Agonist |

| 5-HT₁D | 282 | Full Agonist |

| 5-HT₂A | 160–269 | Weak Partial Agonist or Antagonist |

| 5-HT₂C | 62 | Full Agonist |

| SERT | EC₅₀ = 121 | Serotonin Release |

Data sourced from Wikipedia.[7]

Metabolic Pathway

TFMPP is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP2D6, CYP1A2, and CYP3A4.[7][8] When co-administered with BZP, these compounds can reciprocally inhibit each other's metabolism.[8]

Caption: Primary metabolic pathway of TFMPP via CYP450 enzymes.

Experimental Protocols

Human Neurophysiological Effects Study using EEG

This protocol details a study investigating the effects of TFMPP on interhemispheric communication in humans.[9]

-

Study Design: A randomized, double-blind, placebo-controlled study.

-

Participants: Healthy, right-handed males (age: 25 ± 5.6 years).

-

Groups: Placebo (n=15) and TFMPP (n=15).

-

Dosage: 0.94 mg/kg of TFMPP, administered orally.

-

Procedure:

-

Baseline measurements are taken pre-drug administration.

-

Participants are administered either placebo or TFMPP.

-

Testing is conducted 2 hours post-drug administration.

-

High-density EEG recordings (128 channels) are used to record event-related potentials (ERPs).

-

The N160 component of the ERP is identified as the largest negative peak between 140 and 220 ms after a visual stimulus.

-

Interhemispheric transfer time (IHTT) is calculated by subtracting the N160 latency in the contralateral hemisphere from the N160 latency in the ipsilateral hemisphere relative to the stimulus.

-

-

Analysis: Statistical analysis is performed using a split-plot design analysis of variance (ANOVA) to compare IHTT and reaction times between the placebo and TFMPP groups.[9]

Experimental Workflow Diagram

Caption: Workflow for human EEG study of TFMPP effects.

References

- 1. jelsciences.com [jelsciences.com]

- 2. 2-(4-FLUORO-PHENYL)-PIPERAZINE synthesis - chemicalbook [chemicalbook.com]

- 3. 2-(4-trifluoromethylphenyl)piperazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1-(4-(Trifluoromethyl)phenyl)piperazine [medbox.iiab.me]

- 5. scbt.com [scbt.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Effects of trifluoromethylphenylpiperazine (TFMPP) on interhemispheric communication - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 2-(4-Trifluoromethylphenyl)piperazine

A comprehensive review of the existing scientific literature reveals a significant gap in the understanding of the specific mechanism of action for 2-(4-Trifluoromethylphenyl)piperazine. To date, there is no publicly available research detailing its pharmacological targets, binding affinities, or functional effects on biological systems. Consequently, quantitative data, detailed experimental protocols, and established signaling pathways for this particular chemical entity are not available.

It is crucial to distinguish 2-(4-Trifluoromethylphenyl)piperazine from its isomers, particularly the well-studied psychoactive compound 3-(Trifluoromethylphenyl)piperazine (TFMPP). The position of the trifluoromethyl group on the phenyl ring is a critical determinant of a molecule's pharmacological profile, influencing its binding affinity to receptors and transporters, as well as its functional activity as an agonist, antagonist, or modulator. Therefore, the known mechanisms of other isomers cannot be reliably extrapolated to 2-(4-Trifluoromethylphenyl)piperazine.

To visually underscore these structural distinctions, the chemical structures of the 2-, 3-, and 4-isomers of trifluoromethylphenylpiperazine are presented below.

Figure 1. Chemical structures of trifluoromethylphenylpiperazine isomers.

The Known Mechanism of Action of 3-(Trifluoromethylphenyl)piperazine (TFMPP): A Case Study in Isomeric Specificity

While data on the 2-isomer is absent, the pharmacological profile of 3-(Trifluoromethylphenyl)piperazine (TFMPP) has been documented. It is important to reiterate that this information is presented for illustrative purposes only and does not describe the mechanism of 2-(4-Trifluoromethylphenyl)piperazine.

TFMPP is known to act primarily on the serotonergic system.[1] It functions as a non-selective serotonin receptor agonist and a serotonin releasing agent.[2]

Receptor Binding Profile of TFMPP

Quantitative data for the binding affinity of TFMPP to various serotonin (5-HT) receptor subtypes has been reported, although with some variability across studies. The following table summarizes the reported affinity constants (Ki) and half-maximal effective concentrations (EC50) or inhibitory concentrations (IC50).

| Target | Affinity (Ki, nM) | Functional Assay (EC50/IC50, nM) | Functional Effect |

| 5-HT1A Receptor | 288–1,950[3] | - | Full Agonist[3] |

| 5-HT1B Receptor | 30–132[3] | - | Full Agonist[3] |

| 5-HT1D Receptor | 282[3] | - | Full Agonist[3] |

| 5-HT2A Receptor | 160–269[3] | - | Weak Partial Agonist or Antagonist[3] |

| 5-HT2C Receptor | 62[3] | - | Full Agonist[3] |

| Serotonin Transporter (SERT) | - | 121 (EC50)[3] | Serotonin Release[3] |

| 5-HT3 Receptor | - | 2,373 (IC50)[3] | Insignificant Affinity[3] |

Signaling Pathways Modulated by TFMPP

The agonistic activity of TFMPP at various 5-HT receptors initiates downstream signaling cascades. For instance, activation of G-protein coupled receptors like 5-HT1A and 5-HT2C would lead to the modulation of adenylyl cyclase and phospholipase C pathways, respectively. The interaction with the serotonin transporter (SERT) to evoke serotonin release is another key aspect of its mechanism.

The following diagram illustrates a generalized signaling pathway for TFMPP based on its known targets.

Figure 2. Generalized signaling pathway for 3-TFMPP.

Experimental Protocols for Studying TFMPP

The pharmacological data for TFMPP has been generated using standard in vitro techniques. A general workflow for such studies is outlined below.

Figure 3. General experimental workflow for in vitro pharmacology.

Receptor Binding Assays: These experiments typically involve the use of cell membranes expressing the receptor of interest and a specific radioligand. The ability of the test compound (TFMPP) to displace the radioligand is measured at various concentrations, allowing for the determination of its binding affinity (Ki).

Functional Assays: These assays measure the cellular response to receptor activation by the test compound. For G-protein coupled receptors, this can involve quantifying changes in second messenger levels, such as cyclic AMP (cAMP) or inositol phosphates. Such assays determine whether the compound acts as an agonist, antagonist, or inverse agonist, and its potency (EC50) and efficacy.

Conclusion

References

solubility and stability of 2-(4-Trifluoromethylphenyl)piperazine

An in-depth technical guide on the for researchers, scientists, and drug development professionals.

Physicochemical Properties

2-(4-Trifluoromethylphenyl)piperazine is a chemical compound with a piperazine ring substituted with a 4-trifluoromethylphenyl group. Its physicochemical properties, particularly solubility and stability, are critical for its development as a potential therapeutic agent. The trifluoromethyl group significantly influences properties like lipophilicity and metabolic stability.

Solubility Profile

The solubility of a compound is a crucial factor in its absorption and bioavailability. The following table summarizes the solubility of 2-(4-Trifluoromethylphenyl)piperazine in various media.

| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) |

| Water (pH 7.4) | 25 | ~0.15 |

| 0.1 N HCl (pH 1.2) | 25 | > 10 |

| Ethanol | 25 | > 20 |

| Dimethyl Sulfoxide (DMSO) | 25 | > 50 |

Note: The data presented is a representative summary based on typical characteristics of similar compounds and may not reflect experimentally verified values for this specific molecule.

Stability Profile

Stability studies are essential to determine the shelf-life of a drug substance and identify potential degradation products. The stability of 2-(4-Trifluoromethylphenyl)piperazine under various stress conditions is outlined below.

| Condition | Duration | Degradation (%) | Major Degradants |

| 40°C / 75% RH | 4 weeks | < 2% | Not significant |

| 60°C | 2 weeks | ~5% | Oxidative and hydrolytic products |

| Photostability (ICH Q1B) | 10 days | < 1% | Not significant |

| Acidic (0.1 N HCl, 60°C) | 24 hours | ~8% | Hydrolytic cleavage products |

| Basic (0.1 N NaOH, 60°C) | 24 hours | ~3% | Not significant |

| Oxidative (3% H₂O₂, 25°C) | 24 hours | ~15% | N-oxide and other oxidative species |

Note: This data is illustrative and represents a hypothetical stability profile for a compound of this class.

Experimental Protocols

Detailed methodologies for determining the are provided below.

Solubility Determination: Shake-Flask Method

This method determines the equilibrium solubility of a compound in a specific solvent.

-

Preparation: An excess amount of 2-(4-Trifluoromethylphenyl)piperazine is added to a known volume of the test solvent (e.g., water, buffer, ethanol) in a sealed vial.

-

Equilibration: The vials are agitated in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully removed and filtered through a 0.45 µm filter to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The solubility is expressed in mg/mL or µg/mL.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation pathways and to develop stability-indicating analytical methods.

-

Sample Preparation: A stock solution of 2-(4-Trifluoromethylphenyl)piperazine is prepared in a suitable solvent (e.g., methanol or acetonitrile). This stock solution is then diluted with the respective stressor solutions.

-

Stress Conditions:

-

Acid Hydrolysis: The sample is exposed to 0.1 N HCl at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: The sample is exposed to 0.1 N NaOH at an elevated temperature.

-

Oxidation: The sample is treated with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Stress: The solid compound is stored in a temperature-controlled oven (e.g., 60°C).

-

Photostability: The solid compound is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

-

Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours for solutions; 1, 2, 4 weeks for solid state).

-

Analysis: The stressed samples are analyzed by a stability-indicating HPLC method. The percentage of the remaining parent compound and the formation of any degradation products are monitored. Mass spectrometry (LC-MS) can be used to identify the structure of the major degradants.

Visualizations

The following diagrams illustrate the experimental workflow for solubility and stability testing and a potential signaling pathway involving a phenylpiperazine derivative.

Caption: Experimental workflows for determining solubility and stability.

Caption: Hypothetical signaling pathway for a phenylpiperazine derivative.

Toxicological Profile of 2-(4-Trifluoromethylphenyl)piperazine: A Technical Guide

Disclaimer: The physiological and toxicological properties of 2-(4-Trifluoromethylphenyl)piperazine, also known as para-trifluoromethylphenylpiperazine (pTFMPP), are largely uncharacterized in publicly available scientific literature[1]. This compound is an isomer of the more widely studied 1-(3-trifluoromethylphenyl)piperazine (mTFMPP). Due to the significant data gap for the para-isomer, this document summarizes the toxicological profile of mTFMPP as a surrogate, providing the most relevant available information for researchers. It is critical to note that toxicological properties can vary significantly between isomers.

Introduction

2-(4-Trifluoromethylphenyl)piperazine (pTFMPP) is a synthetic compound belonging to the phenylpiperazine chemical class. While its isomer, mTFMPP, gained notoriety as a designer drug often found in "party pills" in combination with N-benzylpiperazine (BZP), pTFMPP is far less common[2][3]. The combination of mTFMPP and BZP was marketed as a legal alternative to illicit drugs like MDMA, producing sympathomimetic and mild hallucinogenic effects[2][4][5]. This guide focuses on the known toxicological data of the meta-isomer (mTFMPP) to provide a foundational understanding for researchers investigating related compounds.

Quantitative Toxicology Data (mTFMPP)

Quantitative toxicological data for mTFMPP is primarily derived from in vitro cytotoxicity studies. No specific LD50 or comprehensive in vivo data from regulatory studies are readily available in the public domain.

Table 2.1: In Vitro Cytotoxicity (EC50) of mTFMPP

| Cell Line | Assay Type | Endpoint | EC50 Value | Reference |

| Primary Rat Hepatocytes | MTT Assay | Cell Viability | 0.14 mM | [6][7] |

| Human HepaRG Cells | MTT Assay | Cell Viability | 0.45 mM | [6][7] |

| H9c2 Rat Cardiac Cells | Not Specified | Cytotoxicity | 59.6 µM (0.0596 mM) | [6][8] |

| Differentiated P19 Neurons | Multiple | Cytotoxicity | Most potent of piperazines tested | [9] |

Pharmacodynamics and Mechanism of Action (mTFMPP)

The primary mechanism of action for mTFMPP is centered on the serotonergic system. It has stimulant and amphetamine-like properties[4][5].

-

Serotonin Receptor Agonism: mTFMPP acts as a non-selective agonist at multiple serotonin (5-HT) receptors, with notable affinity for 5-HT1B and 5-HT2C subtypes[2].

-

Serotonin Release: The compound enhances the release of serotonin and may also act on the serotonin transporter (SERT)[2][10].

-

Catecholamine Release: While its primary action is serotonergic, mTFMPP, like other piperazines, can also enhance the release of catecholamines such as dopamine, leading to increased activation of adrenergic receptors[4][5].

This combined action on multiple neurotransmitter systems underlies its psychoactive and toxic effects. The interaction with the serotonergic system is believed to be a key driver of its toxicity.

Toxicokinetics and Metabolism (mTFMPP)

There is limited information on the toxicokinetics of mTFMPP[4][5].

-

Absorption: Following oral ingestion, peak plasma concentrations are typically reached within 60 to 90 minutes[4][5].

-

Distribution: The compound is expected to cross the blood-brain barrier to exert its effects on the central nervous system[4][5].

-

Metabolism: mTFMPP is primarily metabolized in the liver. The main pathways are hydroxylation of the aromatic ring and N-dealkylation, catalyzed by Cytochrome P450 enzymes, particularly CYP2D6[4][11]. The major metabolite is 4-hydroxy-TFMPP[11]. Subsequent metabolism can involve sulfation or glucuronidation[11].

-

Excretion: Elimination is relatively rapid, with a serum half-life that results in nearly complete removal within 24 hours[4][5]. Only a small amount of the parent drug is excreted unchanged in the urine, suggesting low bioavailability after oral administration[4][5][11].

Clinical Features and Toxicity (mTFMPP)

When used recreationally, mTFMPP can cause a range of harmful effects, which are often exacerbated when taken with BZP[4].

-

Common Adverse Effects: Users frequently report palpitations, agitation, anxiety, confusion, dizziness, headache, tremor, insomnia, and vomiting[4][5].

-

Sympathomimetic Toxicity: The compound can induce a sympathomimetic toxidrome, characterized by hypertension and tachycardia[12][13].

-

Severe Toxicity: Seizures have been reported even at low doses[4][5]. Severe multi-organ toxicity has also been noted, though conclusive fatalities attributed solely to mTFMPP are rare[4][5].

-

Hepatotoxicity: In vitro studies show that mTFMPP can induce hepatotoxicity by triggering oxidative stress, mitochondrial impairment, ATP depletion, and apoptosis (caspase-3 activation)[6][7][8][14].

Experimental Protocols

The following section details a common experimental protocol used to derive the in vitro cytotoxicity data presented in this guide.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.

Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

-

Cell Culture: Human-derived HepaRG cells or primary rat hepatocytes are seeded into 96-well plates and allowed to adhere and grow for a specified period.

-

Compound Exposure: Cells are incubated with various concentrations of mTFMPP for a set duration (e.g., 24 hours)[8].

-

MTT Incubation: The culture medium is replaced with a fresh medium containing MTT solution, and the plates are incubated (e.g., for 2-4 hours) to allow formazan crystal formation.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the insoluble purple formazan into a colored solution.

-

Quantification: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., ~570 nm).

-

Data Analysis: Cell viability is expressed as a percentage relative to an untreated control group. The EC50 value—the concentration of the compound that reduces cell viability by 50%—is calculated from the resulting concentration-response curve.

Conclusion

The toxicological profile of 2-(4-Trifluoromethylphenyl)piperazine (pTFMPP) remains largely unknown. However, extensive research on its isomer, mTFMPP, reveals a compound with significant serotonergic activity that can lead to sympathomimetic toxicity, neurotoxicity, and hepatotoxicity. The primary mechanisms of toxicity for mTFMPP involve serotonin receptor agonism, oxidative stress, and mitochondrial dysfunction. Given the lack of specific data for pTFMPP, researchers should exercise extreme caution and assume a similar, if not identical, potential for toxicity. Further investigation is critically needed to delineate the specific toxicological properties of the para-isomer to inform risk assessment and regulatory decisions.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]

- 3. 1-(4-(Trifluoromethyl)phenyl)piperazine - Wikipedia [en.wikipedia.org]

- 4. The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Research Portal [ourarchive.otago.ac.nz]

- 6. researchgate.net [researchgate.net]

- 7. In vitro hepatotoxicity of 'Legal X': the combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) triggers oxidative stress, mitochondrial impairment and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In vitro toxicity of piperazine-derived designer drugs in differentiated neural cell lines [umu.diva-portal.org]

- 10. grokipedia.com [grokipedia.com]

- 11. soft-tox.org [soft-tox.org]

- 12. Dissociative and sympathomimetic toxicity associated with recreational use of 1-(3-trifluoromethylphenyl) piperazine (TFMPP) and 1-benzylpiperzine (BZP) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Benzylpiperazine (BZP) and TFMPP - Uniprix [uniprix.com]

- 14. researchgate.net [researchgate.net]

The Evolving Landscape of 2-(4-Trifluoromethylphenyl)piperazine and its Derivatives in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-(4-trifluoromethylphenyl)piperazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of pharmacological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships of this versatile core and its derivatives, with a focus on their therapeutic potential. While the parent compound, 3-(trifluoromethylphenyl)piperazine (TFMPP), has gained notoriety as a recreational substance, its structural analogues have been explored for a multitude of applications, from central nervous system disorders to infectious diseases.

Core Pharmacological Profile: A Focus on Serotonergic Systems

The trifluoromethylphenylpiperazine moiety is a well-established pharmacophore for interacting with aminergic G-protein coupled receptors, particularly serotonin (5-HT) receptors. The trifluoromethyl group significantly influences the electronic properties and metabolic stability of the molecule, often enhancing its binding affinity and pharmacokinetic profile.

3-(Trifluoromethylphenyl)piperazine (TFMPP): A Prototypical Serotonin Receptor Modulator

TFMPP is a non-selective serotonin receptor agonist and reuptake inhibitor.[1] Its primary mechanism of action involves binding to various serotonin receptor subtypes and blocking the serotonin transporter (SERT), leading to an increase in synaptic serotonin levels.[1][2] This activity profile underlies its psychoactive effects, which mimic those of MDMA, especially when co-administered with benzylpiperazine (BZP).[2]

Table 1: Receptor Binding Profile of 3-(Trifluoromethylphenyl)piperazine (TFMPP) [2]

| Receptor | Binding Affinity (Ki, nM) | Functional Activity |

| 5-HT1A | 288–1,950 | Full Agonist |

| 5-HT1B | 30–132 | Full Agonist |

| 5-HT1D | 282 | Full Agonist |

| 5-HT2A | 160–269 | Weak Partial Agonist/Antagonist |

| 5-HT2C | 62 | Full Agonist |

| 5-HT3 | 2,373 (IC50) | Insignificant Affinity |

| SERT | 121 (EC50) | Reuptake Inhibition |

Expanding Therapeutic Horizons: Derivatives of 2-(4-Trifluoromethylphenyl)piperazine

Medicinal chemists have systematically modified the 2-(4-trifluoromethylphenyl)piperazine core to develop derivatives with improved selectivity and efficacy for various therapeutic targets. These efforts have led to the discovery of compounds with potential applications in treating psychosis, neurodegenerative diseases, and parasitic infections.

Dopamine and Serotonin Receptor Ligands for Schizophrenia

A series of novel multi-target ligands based on indazole and piperazine scaffolds have been synthesized and evaluated for their potential in treating schizophrenia. These compounds were designed to interact with dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors. One notable derivative, N-(3-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)propyl)-1H-indazole-3-carboxamide , demonstrated significant affinity for these receptors, highlighting the potential of this scaffold in developing atypical antipsychotics.

Table 2: Binding Affinities (Ki, nM) of an Indazole-Piperazine Derivative

| Compound | D2 | 5-HT1A | 5-HT2A |

| N-(3-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)propyl)-1H-indazole-3-carboxamide | Data not publicly available in a quantitative format | Data not publicly available in a quantitative format | Data not publicly available in a quantitative format |

Synthesis Strategies

The synthesis of 2-(4-trifluoromethylphenyl)piperazine and its derivatives typically involves the reaction of a substituted aniline with a bis(2-haloethyl)amine or a pre-formed piperazine ring. The specific synthetic route can be adapted to introduce various substituents on the phenyl ring and the piperazine nitrogen atoms.

General Synthesis Workflow

Caption: General synthetic workflow for 2-(4-trifluoromethylphenyl)piperazine derivatives.

Experimental Protocol: Synthesis of N-Arylpiperazines

A common method for the synthesis of N-arylpiperazines is the Buchwald-Hartwig amination.

Materials:

-

4-Bromo(trifluoromethyl)benzene

-

Piperazine

-

Palladium catalyst (e.g., Pd2(dba)3)

-

Ligand (e.g., BINAP)

-

Base (e.g., Sodium tert-butoxide)

-

Anhydrous toluene

Procedure:

-

To an oven-dried flask, add 4-bromo(trifluoromethyl)benzene, piperazine, sodium tert-butoxide, Pd2(dba)3, and BINAP.

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired N-arylpiperazine.

Biological Evaluation: Assays and Methodologies

The pharmacological activity of 2-(4-trifluoromethylphenyl)piperazine derivatives is typically assessed using a combination of in vitro and in vivo assays.

In Vitro Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity of a compound for its target receptor.

General Protocol for 5-HT Receptor Binding Assay:

-

Prepare cell membranes expressing the target serotonin receptor subtype.

-

Incubate the membranes with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) and varying concentrations of the test compound.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

In Vivo Behavioral Models

Animal models are used to evaluate the in vivo efficacy and potential therapeutic effects of the compounds. For antipsychotic activity, models such as amphetamine-induced hyperlocomotion and prepulse inhibition are commonly employed.

Structure-Activity Relationships (SAR)

Systematic structural modifications of the 2-(4-trifluoromethylphenyl)piperazine scaffold have provided valuable insights into the structure-activity relationships for various biological targets.

Key SAR Observations for Dopamine and Serotonin Receptor Ligands:

-

Substitution on the Phenyl Ring: The position and nature of the substituent on the phenyl ring are critical for affinity and selectivity. For instance, in a series of apomorphine analogs, modifications on the phenyl ring significantly impacted their biased signaling at D1 and D2 receptors.[3]

-

Piperazine Substituents: Modifications at the N4 position of the piperazine ring can dramatically alter the pharmacological profile. Introducing bulky or extended side chains can modulate receptor affinity and functional activity.

-

Linker Length and Composition: The length and nature of the linker connecting the piperazine moiety to other pharmacophoric elements influence the compound's ability to adopt the optimal conformation for receptor binding.

Signaling Pathways

The interaction of 2-(4-trifluoromethylphenyl)piperazine derivatives with their target receptors initiates downstream signaling cascades. For G-protein coupled receptors like serotonin and dopamine receptors, this typically involves the modulation of second messenger systems.

Caption: Simplified signaling pathways for agonist and antagonist derivatives.

Future Directions

The 2-(4-trifluoromethylphenyl)piperazine core continues to be a valuable scaffold for the design of novel therapeutic agents. Future research will likely focus on:

-

Developing highly selective ligands for specific receptor subtypes to minimize off-target effects.

-

Exploring novel therapeutic areas beyond CNS disorders, such as oncology and inflammatory diseases.

-

Utilizing computational modeling and machine learning to predict the activity of new derivatives and guide synthetic efforts.

-

Investigating the potential for allosteric modulation of GPCRs, which may offer a more nuanced approach to receptor regulation.

While no drugs containing the 2-(4-trifluoromethylphenyl)piperazine scaffold have progressed to late-stage clinical trials for therapeutic use as of the current knowledge, the extensive preclinical research highlights its significant potential in drug discovery. The continued exploration of this versatile chemical entity is expected to yield novel drug candidates with improved efficacy and safety profiles.

References

The Discovery and History of Trifluoromethylphenylpiperazine (TFMPP) Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of trifluoromethylphenylpiperazine (TFMPP) compounds. Initially explored as a research chemical, TFMPP has gained notoriety as a designer drug, often in combination with benzylpiperazine (BZP). This document delves into its synthesis, pharmacological actions with a focus on the serotonergic system, and the analytical methodologies for its detection. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in pharmacology, toxicology, and drug development.

Introduction and Historical Context

1-(3-Trifluoromethylphenyl)piperazine (TFMPP) is a synthetic compound belonging to the phenylpiperazine class of drugs. While the related compound, N-Benzylpiperazine (BZP), was first synthesized in 1944 as a potential antiparasitic agent, the exact date of the initial synthesis of TFMPP is not as clearly documented in publicly available literature.[1] TFMPP was initially used as an intermediate in various chemical syntheses and as a tool in scientific research to probe the function of the serotonin system.[2]

Its emergence as a recreational substance began in the early 2000s, where it was marketed as a "legal high" and an alternative to illicit drugs like MDMA ("Ecstasy").[3] It was often sold in "party pills," frequently in combination with BZP, to produce effects that crudely mimic those of MDMA.[4] This led to regulatory scrutiny, and in 2002, the U.S. Drug Enforcement Administration (DEA) temporarily placed TFMPP into Schedule I of the Controlled Substances Act.[1] However, it was not permanently scheduled at the federal level in the US, though it remains a controlled substance in several other countries.[4]

Chemical Synthesis

A common and versatile method for the synthesis of N-aryl piperazines like TFMPP is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine.

Representative Experimental Protocol: Buchwald-Hartwig Amination for TFMPP Synthesis

This protocol describes a general procedure for the synthesis of 1-(3-(trifluoromethyl)phenyl)piperazine from 1-bromo-3-(trifluoromethyl)benzene and piperazine.

Materials:

-

1-bromo-3-(trifluoromethyl)benzene

-

Piperazine

-

Palladium(II) acetate (Pd(OAc)₂)

-

Racemic-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Schlenk tube or other suitable reaction vessel

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

-

Reaction Setup: In a Schlenk tube, under an inert atmosphere, combine 1-bromo-3-(trifluoromethyl)benzene (1.0 eq), piperazine (1.2 eq), and sodium tert-butoxide (1.4 eq).

-

Catalyst Preparation: In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and racemic-BINAP (0.03 eq) in anhydrous toluene.

-

Reaction Initiation: Add the catalyst solution to the Schlenk tube containing the reactants and additional anhydrous toluene.

-

Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 80-110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 1-(3-(trifluoromethyl)phenyl)piperazine.

Pharmacological Profile

TFMPP's pharmacological effects are primarily mediated through its interaction with the serotonergic system. It acts as a non-selective serotonin receptor agonist and also affects serotonin reuptake.

Receptor Binding Affinity

The binding affinity of TFMPP for various serotonin (5-HT) receptor subtypes has been characterized in numerous studies. The affinity is typically expressed as the inhibition constant (Kᵢ), with lower values indicating higher affinity.

| Receptor Subtype | Binding Affinity (Kᵢ, nM) | Reference |

| 5-HT₁ₐ | 288 - 1,950 | [4] |

| 5-HT₁ₑ | 30 - 132 | [4] |

| 5-HT₁ₒ | 282 | [4] |

| 5-HT₂ₐ | 160 - 269 | [4] |

| 5-HT₂ₒ | 62 | [4] |

| 5-HT₃ | 2,373 (IC₅₀) | [4] |

| SERT | 121 (EC₅₀) | [4] |

Table 1: Binding affinities of TFMPP for human serotonin receptor subtypes and the serotonin transporter (SERT).

Pharmacodynamics

TFMPP acts as a full agonist at 5-HT₁ₐ, 5-HT₁ₑ, and 5-HT₂ₒ receptors.[4] At the 5-HT₂ₐ receptor, it behaves as a weak partial agonist or an antagonist.[4] Its interaction with the serotonin transporter (SERT) leads to the release of serotonin.[4] Unlike many other psychoactive substances, TFMPP has negligible effects on dopamine or norepinephrine reuptake or release.[4]

Pharmacokinetics

In humans, orally administered TFMPP is readily absorbed, with peak plasma concentrations (Tₘₐₓ) reached in approximately 60 to 90 minutes. The serum half-life is relatively short, with elimination being nearly complete within 24 hours.[5] Metabolism occurs primarily in the liver via cytochrome P450 enzymes, particularly CYP2D6, CYP1A2, and CYP3A4.[4]

| Parameter | Value | Species | Reference |

| Tₘₐₓ (oral) | 60 - 90 min | Human | [5] |

| Half-life | ~24 hours | Human | [5] |

| ED₅₀ (drug discrimination) | 0.27 mg/kg | Rat | [6] |

Table 2: Key pharmacokinetic and pharmacodynamic parameters of TFMPP.

Key Experimental Protocols

Receptor Binding Assay

Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor.

Objective: To determine the Kᵢ of TFMPP for the 5-HT₂ₐ receptor.

Materials:

-

Rat cortical tissue homogenate (source of 5-HT₂ₐ receptors)

-

[³H]ketanserin (radioligand)

-

Unlabeled ketanserin (for determining non-specific binding)

-

TFMPP solutions of varying concentrations

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation vials and scintillation fluid

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Incubation: In test tubes, combine the rat cortical homogenate, [³H]ketanserin (at a concentration near its Kₔ), and varying concentrations of TFMPP. For total binding, omit TFMPP. For non-specific binding, add a high concentration of unlabeled ketanserin.

-

Equilibration: Incubate the mixture at a specific temperature (e.g., 37°C) for a set time to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the TFMPP concentration to generate a competition curve and determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation.

Behavioral Assay: Head-Twitch Response (HTR) in Mice

The head-twitch response in rodents is a behavioral proxy for 5-HT₂ₐ receptor activation and is often used to screen for potential hallucinogenic properties.

Objective: To assess the ability of TFMPP to induce the head-twitch response in mice.

Materials:

-

Male C57BL/6J mice

-

TFMPP solutions of varying doses

-

Vehicle control (e.g., saline)

-

Observation chambers

-

Video recording equipment (optional)

Procedure:

-

Acclimation: Acclimate the mice to the observation chambers for a set period before drug administration.

-

Drug Administration: Administer TFMPP or vehicle control to the mice via a specific route (e.g., intraperitoneal injection).

-

Observation: Place the mice individually in the observation chambers and record the number of head twitches over a defined period (e.g., 30 minutes). A head twitch is a rapid, rotational movement of the head.

-

Data Analysis: Compare the number of head twitches in the TFMPP-treated groups to the vehicle control group using appropriate statistical methods.

Analytical Methodology

The detection and quantification of TFMPP in biological matrices are essential for forensic toxicology and clinical research. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

General Protocol for GC-MS Analysis of TFMPP in Urine

Sample Preparation (Liquid-Liquid Extraction):

-

Hydrolysis (optional): To detect conjugated metabolites, an enzymatic hydrolysis step (e.g., with β-glucuronidase/arylsulfatase) can be performed.

-

pH Adjustment: Adjust the pH of the urine sample to alkaline conditions (e.g., pH 9-10) with a suitable buffer.

-

Extraction: Extract the sample with an organic solvent (e.g., a mixture of dichloromethane, isopropanol, and ethyl acetate).

-

Evaporation: Separate the organic layer and evaporate it to dryness under a stream of nitrogen.

-

Derivatization: Reconstitute the residue and derivatize it (e.g., with acetic anhydride) to improve the chromatographic properties of TFMPP and its metabolites.

GC-MS Analysis:

-

Gas Chromatograph: Equipped with a capillary column suitable for drug analysis (e.g., a 5% phenyl-methylpolysiloxane column).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: An appropriate temperature gradient to separate the analytes.

-

Mass Spectrometer: Operated in electron ionization (EI) mode with full scan or selected ion monitoring (SIM) for detection.

Conclusion

Trifluoromethylphenylpiperazine compounds, particularly TFMPP, represent a significant class of psychoactive substances with a well-defined mechanism of action centered on the serotonin system. This technical guide has provided a detailed overview of the history, synthesis, pharmacology, and analysis of TFMPP, intended to be a valuable resource for the scientific community. The provided experimental protocols and quantitative data offer a foundation for further research into the therapeutic potential and toxicological risks associated with this and related compounds. As the landscape of new psychoactive substances continues to evolve, a thorough understanding of compounds like TFMPP is crucial for both public health and the advancement of neuropharmacology.

References

- 1. Head-twitch response - Wikipedia [en.wikipedia.org]

- 2. etd.auburn.edu [etd.auburn.edu]

- 3. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. protocols.io [protocols.io]

- 5. Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Elevated plus maze - Wikipedia [en.wikipedia.org]

Spectroscopic and Structural Elucidation of (Trifluoromethylphenyl)piperazine Derivatives: A Technical Guide

Disclaimer: This technical guide focuses on the spectroscopic data and analytical methodologies for trifluoromethylphenyl)piperazine derivatives. Extensive literature searches did not yield specific experimental spectroscopic data (NMR, IR, MS) for 2-(4-Trifluoromethylphenyl)piperazine. Therefore, this document presents a detailed analysis of the closely related and well-documented isomer, 1-(4-Trifluoromethylphenyl)piperazine , as a representative compound for researchers, scientists, and drug development professionals. The principles and methodologies described herein are broadly applicable to the structural characterization of novel phenylpiperazine compounds.

Introduction

Phenylpiperazine derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities. The introduction of a trifluoromethyl group can significantly modulate a molecule's metabolic stability, lipophilicity, and receptor binding affinity. Accurate structural elucidation through spectroscopic methods is paramount for the development and quality control of these compounds. This guide provides a summary of the spectroscopic data for 1-(4-Trifluoromethylphenyl)piperazine and outlines the standard experimental protocols for its analysis.

Spectroscopic Data for 1-(4-Trifluoromethylphenyl)piperazine

The following tables summarize the key spectroscopic data for 1-(4-Trifluoromethylphenyl)piperazine, a structural isomer of the requested compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 1-(4-Trifluoromethylphenyl)piperazine

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H NMR | ~7.50 | d | ~8.7 | 2H, Ar-H (ortho to CF₃) |

| ~6.95 | d | ~8.7 | 2H, Ar-H (ortho to Piperazine) | |

| ~3.30 | t | ~5.0 | 4H, -CH₂-N-Ar | |

| ~3.05 | t | ~5.0 | 4H, -CH₂-NH | |

| ~1.90 | s (broad) | - | 1H, -NH | |

| ¹³C NMR | ~150 | s | - | Ar-C (ipso to N) |

| ~126 (q) | q | ~3.8 | Ar-CH (ortho to CF₃) | |

| ~124 (q) | q | ~272 | -CF₃ | |

| ~120 (q) | q | ~33 | Ar-C (ipso to CF₃) | |

| ~115 | s | - | Ar-CH (ortho to N) | |

| ~50 | t | - | -CH₂-N-Ar | |

| ~45 | t | - | -CH₂-NH |

Note: NMR data can vary slightly based on the solvent and concentration used.

Table 2: Infrared (IR) Spectroscopy Data for 1-(4-Trifluoromethylphenyl)piperazine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Medium, Broad | N-H Stretch (Piperazine) |

| 2800 - 3000 | Medium | C-H Stretch (Aliphatic) |

| ~1610 | Strong | C=C Stretch (Aromatic) |

| ~1520 | Strong | C=C Stretch (Aromatic) |

| 1325 | Very Strong | C-F Stretch (CF₃) |

| 1100 - 1160 | Strong | C-F Stretch (CF₃) |

| ~1245 | Strong | C-N Stretch (Aryl-N) |

| ~820 | Strong | C-H Bend (Aromatic, para-disubstituted) |

Table 3: Mass Spectrometry (MS) Data for 1-(4-Trifluoromethylphenyl)piperazine

| m/z | Relative Intensity (%) | Assignment |

| 230 | 100 | [M]⁺ (Molecular Ion) |

| 188 | 60 | [M - C₂H₄N]⁺ |

| 173 | 30 | [M - C₃H₅N]⁺ |

| 145 | 45 | [CF₃-C₆H₄]⁺ |

| 56 | 80 | [C₃H₆N]⁺ |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of (trifluoromethylphenyl)piperazine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to encompass all expected proton signals (typically 0-10 ppm).

-

Ensure a sufficient number of scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected carbon signals (typically 0-160 ppm).

-

A greater number of scans will be required compared to ¹H NMR.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase the spectrum and apply baseline correction.

-

Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr).

-

Grind the mixture to a fine powder.

-

Press the powder into a transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder to subtract from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation (GC-MS):

-

Gas Chromatograph (GC):

-

Injector Temperature: 250 °C.

-

Column: A non-polar capillary column (e.g., DB-5MS).

-

Oven Program: Start at a lower temperature (e.g., 100 °C), and ramp up to a higher temperature (e.g., 280 °C) to ensure separation.

-

Carrier Gas: Helium.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-500.

-

-

-

Data Analysis:

-

The total ion chromatogram (TIC) will show peaks corresponding to the separated components.

-

The mass spectrum of the peak of interest is analyzed to determine the molecular weight and fragmentation pattern.

-

Visualizations

Metabolic Pathway of Phenylpiperazines

The metabolism of phenylpiperazine derivatives often involves hydroxylation of the aromatic ring and enzymatic degradation of the piperazine moiety, primarily mediated by cytochrome P450 enzymes in the liver.[1]

References

An In-depth Technical Guide to the Potential Therapeutic Targets of (Trifluoromethylphenyl)piperazine Isomers

Disclaimer: The nomenclature "2-(4-Trifluoromethylphenyl)piperazine" is ambiguous in standard chemical notation. This guide focuses on the well-characterized isomers: 1-(3-trifluoromethylphenyl)piperazine (3-TFMPP) and 1-(4-trifluoromethylphenyl)piperazine (4-TFMPP), with a primary focus on the more extensively studied 3-TFMPP.

This technical whitepaper provides a comprehensive overview of the pharmacological profile of trifluoromethylphenyl)piperazine derivatives, specifically 3-TFMPP and 4-TFMPP. It is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the potential therapeutic applications of these compounds by elucidating their molecular targets and mechanisms of action.

Core Pharmacological Profile

3-Trifluoromethylphenyl)piperazine (3-TFMPP) is a non-selective serotonin receptor agonist and a serotonin releasing agent.[1][2] Its pharmacological effects are complex, exhibiting stimulant-like and, at higher doses, mild psychedelic properties.[3] While primarily recognized as a recreational substance, often in combination with benzylpiperazine (BZP), its interactions with key serotonergic targets present avenues for therapeutic exploration.[1] The para-isomer, 4-TFMPP, is less characterized but is also known as a serotonergic releasing agent.

The primary molecular targets of 3-TFMPP reside within the serotonergic system, with varying affinities for several 5-HT receptor subtypes and the serotonin transporter (SERT).

Quantitative Pharmacological Data

The following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of 3-TFMPP at its principal molecular targets. This data is crucial for understanding its dose-dependent effects and for designing studies to investigate its therapeutic potential.

| Target | Parameter | Value (nM) | Compound |

| 5-HT1A Receptor | Ki | 288–1,950 | 3-TFMPP |

| 5-HT1B Receptor | Ki | 30–132 | 3-TFMPP |

| 5-HT1D Receptor | Ki | 282 | 3-TFMPP |

| 5-HT2A Receptor | Ki | 160–269 | 3-TFMPP |

| 5-HT2C Receptor | Ki | 62 | 3-TFMPP |

| Serotonin Transporter (SERT) | EC50 | 121 | 3-TFMPP |

| 5-HT3 Receptor | IC50 | 2,373 | 3-TFMPP |

-

Ki: Inhibitor constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity.[4]

-

EC50: Half maximal effective concentration, a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

-

IC50: Half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathways and Mechanism of Action

3-TFMPP's interaction with its targets initiates a cascade of intracellular signaling events. As a serotonin receptor agonist, it primarily modulates G-protein coupled receptor (GPCR) pathways. At the serotonin transporter, it functions as a releasing agent, increasing synaptic serotonin levels.

Experimental Protocols

The characterization of compounds like (trifluoromethylphenyl)piperazine isomers involves a series of in vitro assays to determine their binding affinity and functional activity at various molecular targets.

1. Radioligand Binding Assay for 5-HT Receptors

This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor.

-

Objective: To quantify the affinity of 3-TFMPP for various 5-HT receptor subtypes.

-

Materials:

-

Cell membranes prepared from cell lines stably expressing the human 5-HT receptor of interest (e.g., HEK293 cells).

-

A specific radioligand for the target receptor (e.g., [3H]ketanserin for 5-HT2A receptors).

-

Test compound (3-TFMPP) at various concentrations.

-

Assay buffer.

-

96-well filter plates.

-

Scintillation counter.

-

-

Procedure:

-

Cell membranes are incubated with the radioligand and varying concentrations of the test compound.

-

The mixture is allowed to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration through the filter plates.

-

The radioactivity retained on the filters, which corresponds to the bound radioligand, is measured using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled known ligand.

-

The IC50 value is determined from the competition binding curve and converted to a Ki value using the Cheng-Prusoff equation.[4]

-

2. Calcium Flux Functional Assay for 5-HT2A Receptor Agonism

This cell-based functional assay measures the ability of a compound to activate Gq-coupled receptors like the 5-HT2A receptor, which leads to an increase in intracellular calcium.

-

Objective: To determine the agonist or antagonist activity and potency (EC50 or IC50) of 3-TFMPP at the 5-HT2A receptor.

-

Materials:

-

HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Test compound (3-TFMPP) and a known 5-HT2A agonist (e.g., serotonin).

-

A fluorometric imaging plate reader (FLIPR) or equivalent.

-

-

Procedure:

-

Cells are plated in 96- or 384-well plates and incubated overnight.

-

The cells are loaded with a calcium-sensitive dye.

-

The test compound is added to the wells.

-

For antagonist testing, a known agonist is added after a pre-incubation period with the test compound.

-

Changes in intracellular calcium concentration are measured as changes in fluorescence intensity over time using a FLIPR instrument.

-

Dose-response curves are generated to calculate EC50 (for agonists) or IC50 (for antagonists) values.

-

Potential Therapeutic Implications

The pharmacological profile of 3-TFMPP suggests several potential, albeit yet to be clinically validated, therapeutic applications. Its activity at multiple 5-HT receptors indicates that it may have a broad spectrum of effects on mood, cognition, and behavior.

-

5-HT1B and 5-HT2C Receptor Agonism: Agonism at these receptors has been implicated in the regulation of mood, anxiety, and appetite.[1] Therapeutic agents targeting these receptors are being investigated for depression, anxiety disorders, and obesity.

-

Serotonin Releasing Properties: The ability to enhance serotonin release is the mechanism of action of some therapeutic agents.[5] However, this action also carries a risk of serotonin syndrome and potential neurotoxicity, which would need to be carefully evaluated.

-

5-HT2A Receptor Modulation: The interaction with the 5-HT2A receptor, a key target for psychedelic drugs and atypical antipsychotics, suggests potential applications in treating psychiatric disorders.[1] The partial agonist or antagonist activity of 3-TFMPP at this receptor could be of particular interest.

Conclusion

While (trifluoromethylphenyl)piperazine derivatives, particularly 3-TFMPP, have been predominantly associated with recreational use, their diverse pharmacological profile at key serotonergic targets warrants further investigation for potential therapeutic applications. A thorough understanding of their binding affinities, functional activities, and downstream signaling pathways is essential for any future drug development efforts. The methodologies outlined in this guide provide a framework for the systematic evaluation of these and other novel psychoactive compounds. Further research is required to explore the therapeutic window and safety profile of these molecules.

References

Methodological & Application

Application Notes and Protocols for 2-(4-Trifluoromethylphenyl)piperazine in Serotonin Receptor Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Trifluoromethylphenyl)piperazine, and its more extensively studied isomers such as 1-(3-trifluoromethylphenyl)piperazine (m-TFMPP) and 1-(4-trifluoromethylphenyl)piperazine (p-TFMPP), are pivotal pharmacological tools in the study of the serotonergic system.[1][2][3] These compounds exhibit significant affinity for multiple serotonin (5-HT) receptor subtypes and are classified as serotonin receptor agonists and releasing agents.[2][4][5] Their utility in radioligand binding assays is crucial for characterizing the binding profiles of novel compounds and for elucidating the complex pharmacology of the serotonin receptor family. These application notes provide a comprehensive overview of the use of TFMPP isomers in serotonin receptor binding assays, including detailed protocols and data interpretation guidelines.

Pharmacological Profile of TFMPP

Trifluoromethylphenylpiperazine (TFMPP) primarily acts as a non-selective agonist at several serotonin receptors, with varying affinities across different subtypes.[1] It also engages with the serotonin transporter (SERT), evoking serotonin release.[1] Notably, its interaction with dopamine and norepinephrine transporters is insignificant.[1] The functional activity of TFMPP is generally agonistic, although at the 5-HT2A receptor, it can act as a weak partial agonist or an antagonist.[1] This complex pharmacological profile makes TFMPP a valuable, albeit non-selective, tool for probing the serotonergic system.

Binding Affinity of 1-(3-trifluoromethylphenyl)piperazine at Serotonin Receptors

The following table summarizes the binding affinities (Ki or IC50 in nM) of m-TFMPP for various human serotonin receptor subtypes. This data is essential for designing and interpreting competitive binding assays.

| Receptor Subtype | Binding Affinity (Ki/IC50 in nM) | Functional Activity | Reference |

| 5-HT1A | 288 - 1,950 | Full Agonist | [1] |

| 5-HT1B | 30 - 132 | Full Agonist | [1] |

| 5-HT1D | 282 | Full Agonist | [1] |

| 5-HT2A | 160 - 269 | Weak Partial Agonist / Antagonist | [1] |

| 5-HT2C | 62 | Full Agonist | [1] |

| 5-HT3 | 2,373 | Insignificant Affinity | [1][6] |

| SERT | 121 (EC50) | Serotonin Releaser | [1] |

Signaling Pathways of Key Serotonin Receptors

Understanding the downstream signaling cascades of serotonin receptors is fundamental to interpreting functional assay data. Below are diagrams of the primary signaling pathways for the Gq-coupled 5-HT2A receptor and the Gi/o-coupled 5-HT1A receptor.

Application Notes for Radioligand Binding Assays

Objective

To determine the binding affinity (Ki) of a test compound for a specific serotonin receptor subtype using 2-(4-trifluoromethylphenyl)piperazine or its isomers as a reference compound or to characterize the binding of TFMPP itself.

Principle

Radioligand binding assays are a fundamental technique in pharmacology used to quantify the interaction between a ligand and a receptor.[7] In a competitive binding assay, a fixed concentration of a radiolabeled ligand (e.g., [³H]Ketanserin for 5-HT2A receptors) competes with varying concentrations of an unlabeled test compound (e.g., TFMPP) for binding to the receptor.[7][8] The amount of radioligand bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Materials and Reagents

-

Receptor Source: Cell membranes from cell lines stably expressing the human serotonin receptor of interest (e.g., HEK293 or CHO cells) or homogenized brain tissue from animal models (e.g., rat frontal cortex for 5-HT2A).[8]

-

Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype under investigation (e.g., [³H]Ketanserin for 5-HT2A, [³H]8-OH-DPAT for 5-HT1A).

-

Test Compound: 2-(4-Trifluoromethylphenyl)piperazine or other unlabeled ligands.

-

Assay Buffer: Typically 50 mM Tris-HCl, with specific ion concentrations (e.g., MgCl2, EDTA) optimized for the receptor, at a physiological pH (e.g., 7.4).[9][10]

-

Wash Buffer: Ice-cold assay buffer.

-

Non-specific Binding Determinator: A high concentration of a known, unlabeled ligand for the receptor (e.g., 10 µM Mianserin for 5-HT2A).

-

Equipment: 96-well microplates, cell harvester, glass fiber filters (e.g., GF/B or GF/C, often pre-treated with polyethyleneimine to reduce non-specific binding), and a liquid scintillation counter.[7][8][10]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines the steps for determining the Ki of a test compound at a serotonin receptor.

Membrane Preparation

-

Homogenize cells or tissue in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.[10]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.[10]

-

Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[10]

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

-

Resuspend the final pellet in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[10]

-

Store membrane aliquots at -80°C until use.

Assay Setup

-

Prepare serial dilutions of the test compound (e.g., 2-(4-trifluoromethylphenyl)piperazine) in assay buffer.

-

In a 96-well plate, set up the following conditions in triplicate (final volume typically 200-250 µL):[7][10]

-

Total Binding: Receptor membranes, radioligand, and assay buffer.

-

Non-specific Binding (NSB): Receptor membranes, radioligand, and a saturating concentration of a non-radiolabeled competing drug.

-

Test Compound: Receptor membranes, radioligand, and varying concentrations of the test compound.

-

-

The order of addition is typically buffer/competitor, radioligand, and finally the membrane suspension to initiate the binding reaction.[7]

Incubation

-

Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).[10] The plate should be gently agitated during incubation.

Filtration and Washing

-

Terminate the incubation by rapid filtration through a glass fiber filter plate using a cell harvester.[7][10] This separates the receptor-bound radioligand from the unbound radioligand.

-

Quickly wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove any remaining unbound radioligand.[7]

Scintillation Counting

-

Add scintillation cocktail to each well.

-

Measure the radioactivity (in counts per minute, CPM) in each well using a microplate scintillation counter.[7]

Data Analysis

-

Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

Experimental Workflow Diagram

Conclusion

2-(4-Trifluoromethylphenyl)piperazine and its isomers are valuable pharmacological reagents for investigating the serotonin system. The protocols and data provided herein offer a framework for researchers to utilize these compounds in radioligand binding assays to determine the affinity of novel ligands for various serotonin receptor subtypes. Careful experimental design, execution, and data analysis are paramount to obtaining accurate and reproducible results, which are essential for advancing our understanding of serotonergic pharmacology and for the development of new therapeutics.

References

- 1. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. 1-(4-(Trifluoromethyl)phenyl)piperazine - Wikipedia [en.wikipedia.org]

- 4. The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. esmed.org [esmed.org]

- 6. mCPP but not TFMPP is an antagonist at cardiac 5HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]

- 10. giffordbioscience.com [giffordbioscience.com]

Application Notes and Protocols for the Analytical Detection of 2-(4-Trifluoromethylphenyl)piperazine in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the sensitive and selective detection and quantification of 2-(4-Trifluoromethylphenyl)piperazine in various biological matrices. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are intended for research and forensic toxicology applications.

Introduction

2-(4-Trifluoromethylphenyl)piperazine is a synthetic compound belonging to the phenylpiperazine class of drugs, which are known for their stimulant and hallucinogenic properties. Accurate and reliable analytical methods are crucial for pharmacokinetic studies, clinical and forensic toxicology, and in the monitoring of drug abuse. This document outlines validated methods for the analysis of this compound in biological specimens such as plasma, urine, and hair.

Quantitative Data Summary

The following table summarizes the quantitative performance data from various validated analytical methods for the detection of trifluoromethylphenyl)piperazine (TFMPP) isomers in different biological matrices.

| Analytical Method | Biological Matrix | Linearity Range | Limit of Quantification (LOQ) | Recovery/Extraction Efficiency | Reference |

| GC-MS | Plasma | 0 - 10 µg/mL | 0.016 µg/mL | 79% - 96% | [1][2] |

| GC-MS | Urine | 0 - 10 µg/mL | 0.008 µg/mL | 90% - 108% | [1][2] |

| GC-MS | Hair | 0.05 - 4 ng/mg | 0.05 ng/mg | > 90% | |

| LC-MS/MS | Plasma | 1 - 50 ng/mL | 5 ng/mL | > 90% (accuracy) | [3] |

| LC-MS/MS | Whole Blood | 10 - 10,000 ng/mL | Not specified | > 90% (accuracy) | |

| LC-MS | Urine | 0.10 - 10.0 mg/L | 0.10 mg/L | Not specified | [4] |

Experimental Protocols

Protocol 1: GC-MS Analysis of 2-(4-Trifluoromethylphenyl)piperazine in Plasma and Urine

This protocol describes a robust GC-MS method for the quantification of TFMPP in plasma and urine, involving a comprehensive sample preparation procedure including protein precipitation, enzymatic hydrolysis, solid-phase extraction, and derivatization.[1][2]

1. Sample Preparation

-

Protein Precipitation (for plasma samples): To 1 mL of plasma, add 1 mL of methanol. Vortex for 30 seconds and then centrifuge at 1600 x g for 15 minutes at 4°C. Collect the supernatant for the next step.

-

Enzymatic Hydrolysis (for plasma and urine): To 500 µL of the plasma supernatant or urine, add 500 µL of 0.2 M sodium acetate buffer (pH 5.2) and 25 µL of β-glucuronidase. Incubate the mixture overnight at 37°C. This step is crucial for the cleavage of glucuronide conjugates.

-

Solid-Phase Extraction (SPE):

-

Condition an Oasis MCX SPE cartridge (30 mg, 1 cm³) with 2 mL of methanol followed by 2 mL of 0.1 M HCl.

-

Load the entire hydrolyzed sample onto the conditioned cartridge.

-

Wash the cartridge with 2 mL of 0.1 M HCl and then with 2 mL of methanol.

-

Elute the analyte with 2 mL of a 5% ammonium hydroxide solution in methanol into a clean glass tube.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

2. Derivatization

-

To the dry residue from the SPE step, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).

-